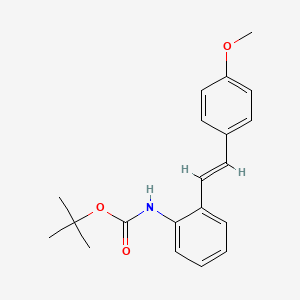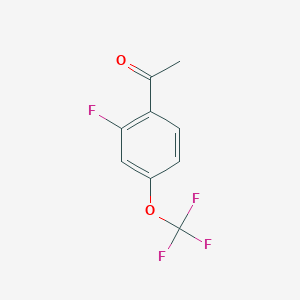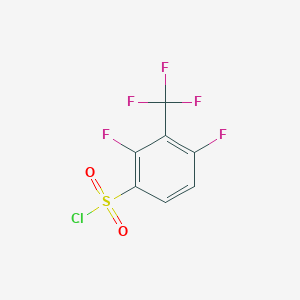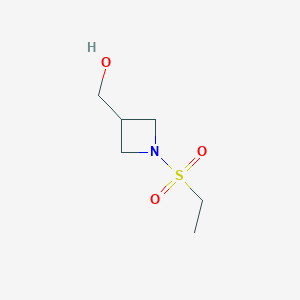![molecular formula C8H8N2O2 B12845134 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure with a methoxy group at the 7-position. The unique structure of this compound makes it a valuable candidate for various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Synthesis:
Industrial Applications: It may be used in the development of new materials or as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom and the absence of the methoxy group.
1H-pyrazolo[3,4-b]pyridine: Another similar compound with a pyrazole ring fused to a pyridine ring, differing in the type of heterocyclic ring.
Uniqueness
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a valuable intermediate in chemical synthesis.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
7-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-9-3-5-2-7(11)10-8(5)6/h3-4H,2H2,1H3,(H,10,11) |
Clave InChI |
YDIUBCFGFOADND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CN=C1)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


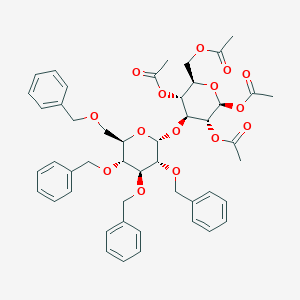
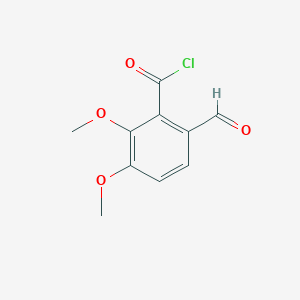
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
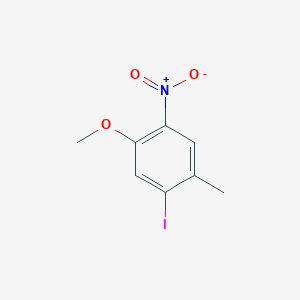
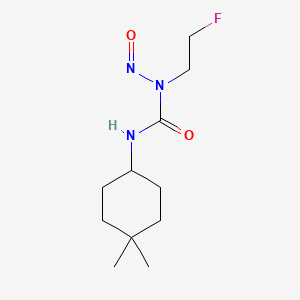
![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
